2,2-Diisobutyl-1,3-propanediol

Descripción general

Descripción

2,2-Diisobutyl-1,3-propanediol is an organic compound with the chemical formula C11H24O2 and a molecular weight of 188.31 g/mol . It is a colorless to pale yellow liquid with a sweet taste and aroma . This compound is known for its versatility and is used in various industrial applications, including as a solvent, thickening agent, and viscosity regulator .

Aplicaciones Científicas De Investigación

2,2-Diisobutyl-1,3-propanediol has a wide range of scientific research applications:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: It is used in the preparation of biological buffers and as a stabilizing agent for enzymes.

Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.

Industry: It is used in the production of polyurethanes, coatings, adhesives, and inks

Mecanismo De Acción

Mode of Action

It’s known that it’s often used in organic synthesis as a solvent, thickener, and viscosity regulator .

Biochemical Pathways

It’s widely used in the preparation of polyurethanes, coatings, adhesives, and inks , suggesting it may interact with biochemical pathways related to these processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2,2-Diisobutyl-1,3-propanediol typically involves the hydrogenation of isobutene. The specific reaction steps are as follows:

- Isobutylene reacts with hydrogen in the presence of a catalyst to form 2,2-diisobutyl-1-propanol .

- Further hydrogenation of 2,2-diisobutyl-1-propanol yields this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Catalytic hydrogenation of isobutene under controlled temperature and pressure conditions.

- Purification of the product through distillation and crystallization to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Diisobutyl-1,3-propanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Ethers or esters.

Comparación Con Compuestos Similares

- 2,2-Dibutyl-1,3-propanediol

- 2,2-Dimethyl-1,3-propanediol

- 2-Butyl-2-ethyl-1,3-propanediol

- 2,2,4-Trimethyl-1,3-pentanediol

Comparison:

- Compared to 2,2-Dibutyl-1,3-propanediol , it has a different branching pattern, affecting its solubility and reactivity.

2,2-Diisobutyl-1,3-propanediol: is unique due to its specific molecular structure, which imparts distinct physical and chemical properties.

2,2-Dimethyl-1,3-propanediol: has smaller alkyl groups, resulting in different steric and electronic effects.

2-Butyl-2-ethyl-1,3-propanediol: and 2,2,4-Trimethyl-1,3-pentanediol have different alkyl substitutions, leading to variations in their applications and reactivity.

Actividad Biológica

2,2-Diisobutyl-1,3-propanediol (DIBP) is a chemical compound that has garnered attention for its potential applications in various industries, including cosmetics, pharmaceuticals, and polymers. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the biological activity of DIBP, focusing on its metabolic pathways, toxicological data, and potential applications.

Chemical Structure and Properties

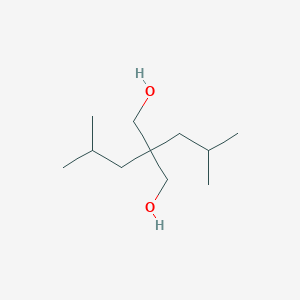

DIBP is an organic compound with the molecular formula . It features two isobutyl groups attached to a 1,3-propanediol backbone. The structure can be represented as follows:

Metabolism

DIBP is primarily metabolized in the liver through enzymatic pathways involving alcohol dehydrogenases and aldehyde dehydrogenases. These enzymes facilitate the conversion of DIBP into less toxic metabolites, which are subsequently excreted via urine. The metabolic pathway can be summarized as follows:

- Oxidation : DIBP is oxidized to its corresponding aldehyde.

- Further Oxidation : The aldehyde is further oxidized to a carboxylic acid.

- Conjugation : The resulting metabolites may undergo conjugation with glucuronic acid or sulfate for detoxification.

Toxicological Profile

Toxicological studies have indicated that DIBP exhibits low acute toxicity. However, chronic exposure may lead to potential health risks, including reproductive toxicity and developmental effects. The following table summarizes key toxicological findings:

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity observed in animal models |

| Reproductive Toxicity | Potential effects on fertility in rodents |

| Developmental Effects | Possible teratogenic effects noted |

Case Studies

Several case studies have been conducted to assess the biological activity of DIBP:

- Study on Reproductive Toxicity : A study involving rats exposed to varying concentrations of DIBP showed a dose-dependent decrease in fertility rates. The study concluded that while low doses did not significantly affect reproduction, higher doses led to observable effects on reproductive outcomes .

- Developmental Toxicity Assessment : Research examining the effects of DIBP on embryonic development indicated that exposure during critical periods could result in malformations in animal models. This highlights the importance of understanding exposure levels in pregnant populations .

Applications

DIBP has potential applications across various sectors due to its unique properties:

- Cosmetics : Used as a solvent and emollient in cosmetic formulations.

- Pharmaceuticals : Investigated for use as a carrier in drug delivery systems.

- Polymers : Employed as a plasticizer to enhance flexibility and durability in polymer products.

Propiedades

IUPAC Name |

2,2-bis(2-methylpropyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-9(2)5-11(7-12,8-13)6-10(3)4/h9-10,12-13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRCHMOHGGDNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398392 | |

| Record name | 2,2-Diisobutyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10547-96-3 | |

| Record name | 2,2-Diisobutyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.